(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE

描述

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Stereochemical Descriptors

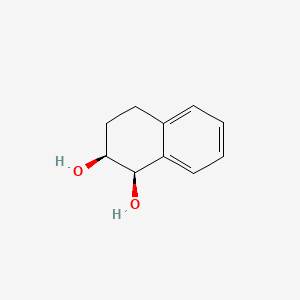

The compound’s IUPAC name is (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol , reflecting its bicyclic structure and stereochemical configuration. This designation specifies:

- Core structure : A tetrahydronaphthalene (tetralin) framework, where four adjacent carbon atoms are saturated.

- Functional groups : Two hydroxyl (-OH) groups attached to carbons 1 and 2 of the tetralin system.

- Stereochemistry :

The stereochemical descriptors are critical for distinguishing this compound from its trans-isomer, (1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol , which lacks the cis configuration.

Key Structural Features

Comparative Analysis of Alternative Naming Conventions in Literature

The compound is referenced under multiple synonyms in scientific literature, reflecting variations in emphasis on stereochemistry, functional groups, or core structure. Below is a comparative analysis of naming conventions:

属性

IUPAC Name |

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQJJAOZMONGLS-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE typically involves the dihydroxylation of tetrahydronaphthalene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective oxidation. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives using hydrogenation catalysts.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

Oxidation: Formation of 1,2-tetrahydronaphthalene-1,2-dione or 1,2-tetrahydronaphthalene-1,2-dicarboxylic acid.

Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene or 1-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene.

科学研究应用

Microbial Metabolism

One of the primary applications of (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is its role as a bacterial metabolite in the degradation of polycyclic aromatic hydrocarbons (PAHs). It serves as an intermediate in microbial metabolic pathways that break down naphthalene . This property is crucial for bioremediation efforts aimed at cleaning up environments contaminated with PAHs.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological systems effectively. The hydroxyl groups enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies .

Known Drug Targets:

- Naphthalene 1,2-dioxygenase subunits (alpha and beta) from Pseudomonas putida, which catalyze the incorporation of oxygen into naphthalene to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene .

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. For example, it can act as a chiral building block in the synthesis of various pharmaceuticals and biologically active compounds . The stereochemistry of this compound is particularly advantageous for creating enantiomerically pure products.

Bioremediation Studies

A study highlighted the effectiveness of using microbial strains capable of degrading naphthalene derivatives like this compound in contaminated soil. The results showed significant reductions in naphthalene concentrations over time when these microbes were introduced into the environment .

Pharmacological Research

Another case study examined the interaction of this compound with specific enzyme systems involved in drug metabolism. The findings suggested potential applications in drug design where modulation of enzyme activity could enhance therapeutic effects or reduce toxicity .

作用机制

The mechanism of action of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity. Pathways involved may include enzymatic oxidation-reduction reactions and receptor-mediated signaling.

相似化合物的比较

Comparison with Similar Compounds

The following table compares Compound A with structurally related tetralin derivatives, focusing on substituents, synthesis methods, applications, and key research findings:

Key Structural and Functional Differences

Stereochemical Complexity :

- Compound A and Calamenene exhibit defined stereocenters critical for biological activity. In contrast, brominated or methoxylated derivatives (e.g., ) lack such stereochemical constraints, making them simpler intermediates.

Synthetic Accessibility :

- Compound A relies on biocatalysis for enantioselectivity , while halogenated derivatives (e.g., ) are synthesized via straightforward electrophilic substitutions.

Applications :

- Compound A and Calamenene have niche roles in asymmetric catalysis and natural product chemistry, respectively. Dichlorophenyl and sulfonylmethyl derivatives (e.g., ) are tailored for receptor-binding studies in drug discovery.

生物活性

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is a bicyclic compound with significant biological activity. It belongs to the family of naphthalene derivatives characterized by the presence of two hydroxyl groups on a tetrahydronaphthalene framework. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : Approximately 168.20 g/mol

- CAS Number : 57495-92-8

The compound exhibits a unique stereochemistry with (1R, 2S) configuration, which influences its reactivity and interactions in biological systems .

1. Microbial Metabolism

Research indicates that this compound is primarily produced through microbial oxidation processes. Certain strains of Sphingomonas yanoikuyae can convert 1,2-dihydronaphthalene into this compound with a yield of approximately 73% via dioxygenation reactions catalyzed by specific enzymes such as biphenyl dioxygenase and cis-biphenyl dihydrodiol dehydrogenase. This highlights its role as an intermediate in the degradation of polycyclic aromatic hydrocarbons (PAHs).

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Microbial Oxidation : Utilizing microbial strains capable of oxidizing naphthalene derivatives.

- Chemical Synthesis : Acid-catalyzed dehydration reactions from naphthalene-1,2-dihydrodiols can yield derivatives like 2-naphthol.

Case Study 1: Environmental Impact

A study demonstrated that the biodegradation of PAHs by microbial communities often involves compounds like this compound as intermediates. This suggests its potential role in bioremediation strategies aimed at cleaning up contaminated environments .

Case Study 2: Enzyme Interaction

Research into the interaction of this compound with various enzymes has revealed that it can be further processed by dioxygenases and dehydrogenases within microbial systems. Understanding these interactions is crucial for elucidating its metabolic pathways and potential applications in biocatalysis .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (+)-CIS-1(R),2(S)-Dihydroxy Tetrahydronaphthalene | C₁₀H₁₂O₂ | Intermediate in PAH degradation |

| 5-Hydroxy-Naphthalene | C₁₀H₈O | Anti-inflammatory properties |

| Naphthalene Diol | C₁₀H₈O₂ | Potential cardioprotective effects |

常见问题

Basic: What are the established synthetic routes for (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, and how can enantiomeric purity be validated?

Methodological Answer:

The compound is synthesized via enzymatic cis-dihydroxylation of 1,2-dihydronaphthalene using toluene dioxygenase (TDO) from Pseudomonas putida strains (e.g., UV4 or F39/D), which stereospecifically introduces hydroxyl groups at the 1(R) and 2(S) positions . Enantiomeric purity is validated using:

- Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) with UV detection at 254 nm.

- Polarimetry ([α]D²⁵ = +120° in methanol) .

- X-ray crystallography to confirm absolute configuration (e.g., C1–O1 distance: 1.42 Å, C2–O2: 1.44 Å) .

Advanced: How do competing enzymatic pathways (e.g., TDO vs. naphthalene dioxygenase) influence the stereochemical outcome of dihydroxy-tetrahydronaphthalene derivatives?

Methodological Answer:

TDO produces cis-(1R,2S)-dihydrodiols exclusively, while naphthalene dioxygenase (NDO) generates alternative products like cis-(1S,2R)-diols or desaturation byproducts (e.g., naphthalene). Key experimental approaches to resolve stereochemical discrepancies include:

- Deuterium isotope studies (e.g., using [4-²H]-1,2-dihydronaphthalene) to track radical intermediates via GC-MS .

- Enzyme kinetics (e.g., kcat/KM ratios) to compare substrate specificity between TDO (10⁴ M⁻¹s⁻¹) and NDO (10³ M⁻¹s⁻¹) .

- EPR spectroscopy to detect Fe–O intermediates in the dioxygenase active site .

Basic: What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Vicinal diol protons (H1 and H2) show coupling constants (J = 5–7 Hz for cis configuration). Aromatic protons (C3–C10) exhibit characteristic splitting patterns (δ 6.5–7.2 ppm) .

- X-ray crystallography : Resolves dihedral angles (e.g., C1–C2–O2–O1 = 25°) and hydrogen-bonding networks (O1···O2 = 2.45 Å) .

- IR spectroscopy : O–H stretches at 3300–3500 cm⁻¹ confirm diol functionality .

Advanced: What strategies resolve contradictions in reported catalytic efficiency metrics for asymmetric synthesis of this compound?

Methodological Answer:

Discrepancies arise from solvent polarity effects and catalyst loading variations. Controlled studies recommend:

- Solvent optimization : Anhydrous THF at –20°C improves enantiomeric excess (ee > 99%) vs. polar solvents (e.g., MeOH: ee = 85%) .

- Chiral ligand screening : cis-1-Amino-2-hydroxy-tetrahydronaphthalene ligands (10 mol%) enhance turnover frequency (TOF = 500 h⁻¹) .

- Kinetic isotopic effect (KIE) analysis : kH/kD = 2.1 confirms rate-limiting C–H activation .

Basic: How does the compound’s stability under various pH conditions affect experimental design in oxidation studies?

Methodological Answer:

The diol undergoes acid-catalyzed dehydration (pH < 2) to form 1,2-dihydronaphthalene. Stability protocols include:

- Buffered systems : pH 7.4 (0.1 M phosphate buffer) maintains integrity for 24 hours at 25°C .

- LC-MS monitoring : Detects degradation products (e.g., m/z 164 [M–H]⁻ for dehydrated byproducts) .

- Low-temperature storage : –20°C in amber vials prevents photolytic decomposition .

Advanced: What computational models accurately predict the compound’s reactivity in transition-metal-catalyzed C–H activation reactions?

Methodological Answer:

- DFT calculations (B3LYP/6-311++G**): Predict preferential activation at C3 (ΔΔG‡ = 8.2 kJ/mol vs. C4) .

- Molecular docking : Simulates binding affinity (ΔG = –12.3 kcal/mol) with cytochrome P450 enzymes .

- Kinetic Monte Carlo simulations : Model competing pathways (e.g., hydroxylation vs. epoxidation) under varying O₂ pressures .

Basic: What are the primary applications of this compound in biocatalysis research?

Methodological Answer:

- Chiral building block : Synthesize tetralin-derived pharmaceuticals (e.g., dopamine agonists like 6,7-ADTN) .

- Enzyme mechanistic probes : Study dioxygenase regiospecificity via isotopic labeling .

- Ligand precursors : Derivatize into cis-amino alcohols for asymmetric catalysis .

Advanced: How can contradictory cytotoxicity data for this compound be reconciled across cell lines?

Methodological Answer:

Variability arises from differential metabolism (e.g., CYP450 expression levels). Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。